molecular formula C27H24N2O4 B11624841 ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11624841
M. Wt: 440.5 g/mol
InChI Key: UQKBZKFOLSIIIL-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features an indole moiety, a naphthofuran ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, including the formation of the indole moiety and the naphthofuran ring. One common approach is the Knoevenagel condensation reaction, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form an adduct, followed by cyclization and dehydration steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The indole moiety is known to interact with multiple receptors, contributing to its diverse biological activities .

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 5-hydroxy-4-[2-(1H-indol-3-yl)ethyliminomethyl]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H24N2O4/c1-3-32-27(31)23-16(2)33-26-20-10-5-4-9-19(20)25(30)21(24(23)26)15-28-13-12-17-14-29-22-11-7-6-8-18(17)22/h4-11,14-15,29-30H,3,12-13H2,1-2H3

InChI Key

UQKBZKFOLSIIIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCC4=CNC5=CC=CC=C54)C

Origin of Product

United States

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